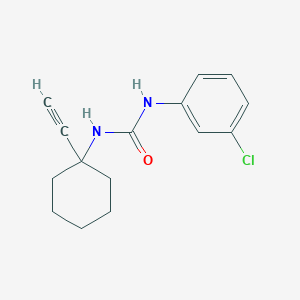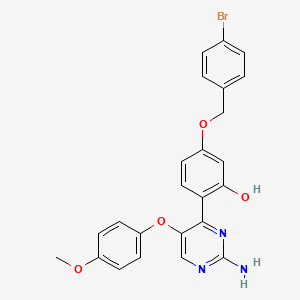
2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol is a chemical compound that has been extensively studied due to its potential use in scientific research. This compound is also known as BAY 73-6691 and has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Chlorogenic Acid: A Model for Comparative Analysis
While there were no direct findings on the specific compound "2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol" in the available literature, we can draw parallels with the research applications of similarly structured compounds, such as Chlorogenic Acid (CGA). CGA has garnered attention for its multifaceted pharmacological properties, potentially offering insight into the research applications of structurally related phenolic compounds.
CGA demonstrates a broad spectrum of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and its role as a central nervous system (CNS) stimulator. These therapeutic roles suggest its potential utility in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. CGA's ability to modulate lipid metabolism and glucose regulation highlights its importance in metabolic health research (Naveed et al., 2018).
Pharmacophore Design for Kinase Inhibition
Another relevant research application is found in the design of kinase inhibitors, where compounds with a specific scaffold, such as imidazole or pyrimidine, have shown selectivity towards certain kinase targets. The review of synthetic compounds with tri- and tetra-substituted imidazole scaffolds as selective inhibitors for the p38 mitogen-activated protein (MAP) kinase illuminates the potential research utility of related compounds in drug design. This kinase is crucial for proinflammatory cytokine release, indicating the importance of structurally related compounds in designing anti-inflammatory agents (Scior et al., 2011).
Hybrid Catalysts in Organic Synthesis
The synthesis of complex organic compounds often requires catalysts that can facilitate or drive the reaction pathways. Research on hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, such as 5H-pyrano[2,3-d]pyrimidine, underlines the significance of catalysts in the development of pharmaceuticals. These scaffolds are precursors in medicinal chemistry, suggesting that compounds with pyrimidine units could play a role in synthesizing bioactive molecules (Parmar et al., 2023).
Propiedades
IUPAC Name |
2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-bromophenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O4/c1-30-17-6-8-18(9-7-17)32-22-13-27-24(26)28-23(22)20-11-10-19(12-21(20)29)31-14-15-2-4-16(25)5-3-15/h2-13,29H,14H2,1H3,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKPHKUPBIGOCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Br)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]thio}acetic acid](/img/structure/B2807905.png)
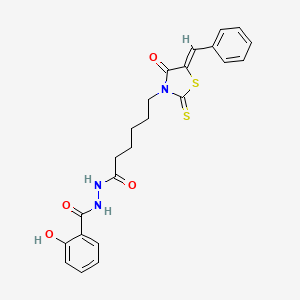
![6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2807909.png)
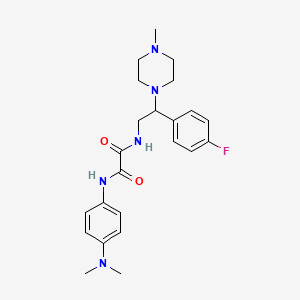
![4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole](/img/structure/B2807915.png)
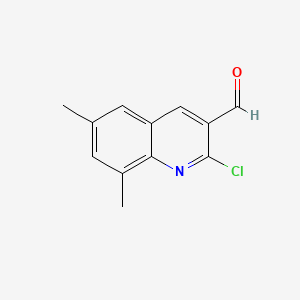
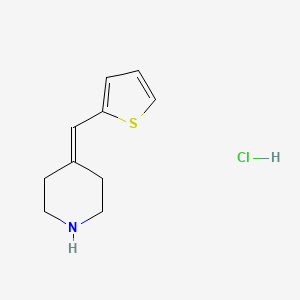
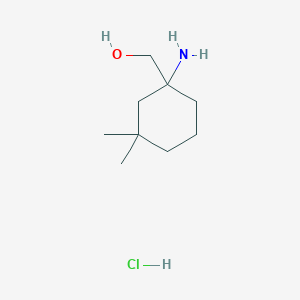
![4-bromo-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2807920.png)
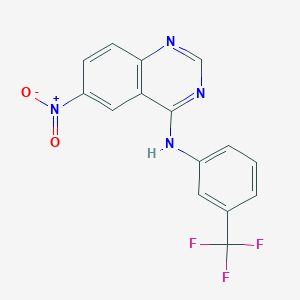
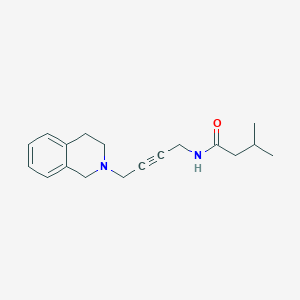
![2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2807924.png)
